Pentamidine dihydrochloride

描述

盐酸彭塔米丁,也称为彭塔米丁二盐酸盐,是一种抗菌剂,可干扰 DNA 的生物合成。它以其对利什曼原虫犬型和锥虫属等寄生虫的强效活性而闻名。 该化合物也是蛋白酪氨酸磷酸酶和再生肝磷酸酶的选择性抑制剂 .

准备方法

合成路线和反应条件

盐酸彭塔米丁的合成涉及彭塔米丁与盐酸反应形成二盐酸盐。 反应通常在水性介质中于受控温度和 pH 条件下进行,以确保二盐酸盐完全形成 .

工业生产方法

盐酸彭塔米丁的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的均匀性和纯度。 该化合物通常在间歇反应器中生产,然后进行结晶和纯化步骤,以获得纯形式的二盐酸盐 .

化学反应分析

Metabolic Hydroxylation via Cytochrome P-450

Rat liver microsomes metabolize pentamidine through cytochrome P-450-mediated hydroxylation, producing:

-

2-Pentanol analog :

-

3-Pentanol analog :

-

Para-hydroxybenzamidine : A fragmented metabolite formed via oxidative cleavage .

These reactions occur in the presence of NADPH and oxygen, with hydroxylation sites identified at the pentane linker and aromatic rings. Conjugation with sulfate or glucuronic acid follows, as shown by sulfatase/β-glucuronidase treatment of liver perfusates .

Host-Guest Complexation with Carboxylated Pillararenes

Pentamidine forms supramolecular complexes with carboxylated pillar arene (CPA5 ) via:

-

Amidinium-carboxylate hydrogen bonding : Seven H-bonds per pentamidine molecule stabilize the assembly.

-

Carboxylic-carboxylate synthons : Short O–H···O interactions (2.47 Å) between adjacent CPA5 molecules .

Association constant : (determined via NMR titration in CDOD) .

Oxidation of Sulfur-Containing Analogues

Pentamidine analogs with sulfur atoms in the aliphatic linker undergo metabolic oxidation:

-

Thioether → Sulfoxide : Catalyzed by hepatic enzymes.

-

Sulfanilide → Quinone : Observed in compounds with phenyl sulfanilide groups .

Impact : Alters drug-likeness parameters (e.g., topological polar surface area, solubility) but retains anti-Pneumocystis activity .

Interaction with PD-L1 via Non-Covalent Binding

Pentamidine binds PD-L1 with:

This interaction disrupts PD-1/PD-L1 binding (), comparable to BMS-1 () .

Table 1: Metabolic Pathways of Pentamidine Dihydrochloride

| Reaction Type | Metabolite | Enzyme System | Kinetic Parameters |

|---|---|---|---|

| Hydroxylation | 2-Pentanol analog | Cytochrome P-450 | |

| Hydroxylation | 3-Pentanol analog | Cytochrome P-450 | |

| Oxidative cleavage | Para-hydroxybenzamidine | Mixed-function oxidase | Not quantified |

| Conjugation | Sulfated/glucuronidated products | UGT/SULT | Dependent on cofactor availability |

Table 2: Synthetic Routes for Pentamidine Derivatives

科学研究应用

Established Medical Applications

Pentamidine dihydrochloride has been used for several decades in the treatment of various infectious diseases. Its primary applications include:

- Pneumocystis Pneumonia (PCP) : It is particularly effective in treating PCP in immunocompromised patients, especially those with HIV/AIDS. The recommended dosage is 3 to 4 mg/kg daily for 2 to 3 weeks .

- Leishmaniasis : Pentamidine is utilized for both cutaneous and visceral leishmaniasis. For cutaneous leishmaniasis, doses of 2 to 3 mg/kg are administered intramuscularly or intravenously for four to seven days. For visceral leishmaniasis, the dosage can be increased to 4 mg/kg .

- African Trypanosomiasis : It serves as a first-line treatment for the hemolymphatic stage of Trypanosoma brucei gambiense infections, with a typical regimen of 4 mg/kg per day for seven to ten days .

| Condition | Dosage | Administration Route |

|---|---|---|

| Pneumocystis Pneumonia | 3-4 mg/kg daily for 14-21 days | Intravenous/Intramuscular |

| Cutaneous Leishmaniasis | 2-3 mg/kg daily for 4-7 days | Intramuscular/Intravenous |

| Visceral Leishmaniasis | 4 mg/kg daily for 15 days | Intramuscular/Intravenous |

| African Trypanosomiasis (Stage 1) | 4 mg/kg daily for 7-10 days | Intramuscular/Intravenous |

Emerging Applications in Cancer Therapy

Recent studies have highlighted pentamidine's potential as a cancer immunotherapy agent. Research indicates that pentamidine can enhance T-cell activity and promote anti-tumor responses by blocking the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors .

Case Study: Cancer Immunotherapy

A significant study demonstrated that pentamidine administration resulted in reduced tumor growth and prolonged survival in murine models of cancer. The compound was found to increase the secretion of cytokines such as IFN-γ and TNF-α, which are crucial for T-cell activation and anti-tumor immunity .

Safety and Toxicity Profile

Despite its therapeutic benefits, pentamidine is associated with several adverse effects, including nephrotoxicity, hypoglycemia, and cardiac complications such as QT prolongation. Monitoring is essential during treatment due to the risk of multiorgan toxicity . Healthcare professionals must be vigilant about these potential side effects when administering pentamidine.

Future Directions and Research Opportunities

Ongoing research is exploring pentamidine's role against multidrug-resistant bacteria, particularly Acinetobacter baumannii, by weakening bacterial membranes to enhance antibiotic efficacy . Such studies could pave the way for new applications beyond its current uses.

作用机制

盐酸彭塔米丁通过干扰 DNA 生物合成发挥作用。它抑制蛋白酪氨酸磷酸酶和再生肝磷酸酶的活性,导致寄生虫细胞过程的破坏。 该化合物与 DNA 结合,引起构象变化,从而抑制 DNA 复制和转录 .

相似化合物的比较

类似化合物

- 伊塞硫酸彭塔米丁

- 甲磺酸彭塔米丁

- 彭塔米丁-d4 二盐酸盐

独特性

盐酸彭塔米丁因其对蛋白酪氨酸磷酸酶和再生肝磷酸酶的强效和选择性抑制而独一无二。这种特异性使其成为研究和潜在治疗应用中的宝贵工具。 与类似化合物相比,盐酸彭塔米丁在抑制寄生虫生长和诱导寄生虫程序性细胞死亡方面表现出更高的效率 .

生物活性

Pentamidine dihydrochloride is a well-established antimicrobial agent primarily used in the treatment of infections caused by protozoa, particularly Trypanosoma brucei (African sleeping sickness) and Pneumocystis jirovecii (Pneumocystis pneumonia). Its biological activity extends beyond its original indications, revealing potential applications in cancer immunotherapy and antibiotic synergy. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant studies and data.

The precise mechanism of action of pentamidine is not fully understood; however, it is believed to interfere with several critical cellular processes:

- DNA and RNA Synthesis : Pentamidine binds to adenine-thymine-rich regions of DNA, forming cross-links that disrupt replication and transcription processes. It also inhibits topoisomerase enzymes essential for DNA unwinding in mitochondria, particularly in Pneumocystis jirovecii and Trypanosoma species .

- Protein Synthesis : The drug affects mitochondrial functions, leading to impaired protein synthesis .

- Cell Membrane Interaction : Recent studies suggest pentamidine disrupts bacterial outer membranes, enhancing the efficacy of certain antibiotics against Gram-negative bacteria .

Treatment of Pneumocystis Pneumonia

This compound is frequently used as a second-line treatment for Pneumocystis pneumonia (PCP), particularly in patients with HIV/AIDS. A meta-analysis indicated that pentamidine was effective in approximately 37% of cases where initial treatments failed. In contrast, trimethoprim-sulfamethoxazole had a slightly higher efficacy rate of 53% when used after pentamidine failure .

Table 1: Efficacy Comparison of Treatments for PCP

| Treatment | Efficacy Rate (%) | Notes |

|---|---|---|

| Pentamidine | 37 | Effective as salvage therapy |

| Trimethoprim-Sulfamethoxazole | 53 | Higher efficacy when used after pentamidine |

| Clindamycin-Primaquine | 88-92 | Most effective salvage regimen |

Cancer Immunotherapy

Recent research has identified pentamidine as a potential immunotherapeutic agent. It acts as a small-molecule antagonist to PD-L1, enhancing T-cell-mediated cytotoxicity against various cancer cells. In vitro studies demonstrated that pentamidine increased the secretion of key cytokines (IFN-γ, TNF-α) and promoted T-cell activation by blocking PD-1/PD-L1 interactions. In vivo studies showed reduced tumor growth and increased survival rates in murine models .

Table 2: Effects of Pentamidine on T-cell Activity

| Parameter | Control Group (No Treatment) | Pentamidine Treatment |

|---|---|---|

| IFN-γ Secretion (pg/mL) | 50 | 150 |

| TNF-α Secretion (pg/mL) | 30 | 120 |

| Tumor Growth Rate (mm/day) | 2 | 0.5 |

Pharmacokinetics and Administration

Pentamidine is poorly absorbed through the gastrointestinal tract; hence, it is typically administered parenterally or via inhalation for PCP prophylaxis. The drug has a half-life ranging from 9.1 to 13.2 hours and exhibits approximately 69% protein binding .

Side Effects and Toxicity

Common side effects associated with pentamidine include:

属性

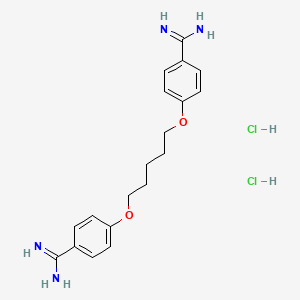

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWURPQUPKQFGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964635 | |

| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-45-4 | |

| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。